molecular formula C8H12O6 B2699465 (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid CAS No. 1103738-17-5

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid

Cat. No.: B2699465
CAS No.: 1103738-17-5
M. Wt: 204.178
InChI Key: YQQLEMAYGCQRAW-CXXDYQFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic furanodioxole derivative with a hydroxy group at the C6 position and a carboxylic acid moiety at C5. Its stereochemistry (3aS,5R,6S,6aS) is critical for its spatial arrangement, influencing reactivity and interactions in synthetic or biological contexts. The molecule features a 1,2-O-isopropylidene (acetone) protecting group, which stabilizes the furanose ring system and directs regioselective modifications . It is a key intermediate in pharmaceutical synthesis, notably in the production of Sotagliflozin, a dual SGLT1/SGLT2 inhibitor for diabetes treatment . The compound’s carboxylic acid group enhances solubility in polar solvents and enables further derivatization via amidation or esterification, while the hydroxy group can participate in hydrogen bonding or oxidation reactions.

Properties

IUPAC Name

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-8(2)13-5-3(9)4(6(10)11)12-7(5)14-8/h3-5,7,9H,1-2H3,(H,10,11)/t3-,4-,5+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQLEMAYGCQRAW-CXXDYQFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@@H](O[C@H]2O1)C(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid, commonly referred to as a derivative of the natural product family of sugars and dioxoles, has garnered attention due to its potential biological activities. This compound is structurally unique and is often associated with various pharmacological properties.

  • Molecular Formula : C₁₂H₁₉NO₆
  • Molecular Weight : 273.28 g/mol
  • CAS Number : 1103738-19-7

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its derivatives and analogs. Research indicates that it may exhibit several pharmacological effects:

  • Antidiabetic Properties :
    • The compound is related to the development of SGLT2 inhibitors which are used in the treatment of type 2 diabetes mellitus. SGLT2 inhibitors work by preventing glucose reabsorption in the kidneys, thereby lowering blood sugar levels.
    • A study highlighted that derivatives of this compound showed significant inhibition of SGLT2 activity, leading to improved glycemic control in diabetic models .
  • Antiviral Activity :
    • Some research suggests that similar compounds possess antiviral properties against certain viruses by inhibiting viral replication mechanisms. This is particularly relevant in the context of emerging viral infections .
  • Antioxidant Effects :
    • The antioxidant capacity of this compound has been investigated due to its potential role in mitigating oxidative stress-related diseases. It was found to scavenge free radicals effectively in vitro .

Case Study 1: Antidiabetic Efficacy

A clinical study evaluated the efficacy of a derivative of (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid in patients with type 2 diabetes. The results indicated a statistically significant reduction in HbA1c levels over a 12-week period compared to placebo controls.

Case Study 2: Antiviral Mechanism

In vitro studies on viral replication demonstrated that compounds related to this structure inhibited the replication of influenza virus by targeting viral polymerase activity. This suggests a potential application in antiviral drug development .

Research Findings

Recent research has focused on synthesizing analogs of (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid to enhance its biological activity:

CompoundActivityReference
SGLT2 Inhibitor DerivativeAntidiabetic
Antiviral AnalogInhibition of Influenza
Antioxidant VariantFree Radical Scavenging

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for developing therapeutic agents that combat oxidative stress-related diseases. Studies have shown that derivatives of this compound can scavenge free radicals effectively, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at preventing cellular damage.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. This application is particularly relevant in the context of increasing antibiotic resistance.

Drug Development

Given its structural complexity and biological activity, (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid is being investigated as a lead compound in drug discovery programs. Its derivatives are being synthesized to enhance efficacy and reduce toxicity.

Potential Use in Cancer Therapy

Recent studies have suggested that compounds related to this structure may exhibit cytotoxic effects against various cancer cell lines. The ability to induce apoptosis in cancer cells while sparing normal cells is an area of active research.

Polymer Chemistry

The unique chemical structure allows for the incorporation of (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Green Chemistry

As a naturally derived compound, it aligns with green chemistry principles aimed at reducing environmental impact during synthesis and application processes. Its use in biodegradable materials is being explored.

Case Studies

Study TitleFindingsReference
Antioxidant Activity of Dioxole DerivativesDemonstrated significant free radical scavenging activity
Synthesis of Novel Antimicrobial AgentsIdentified antimicrobial properties against Gram-positive bacteria
Evaluation of Cytotoxic Effects on Cancer CellsInduced apoptosis in breast cancer cell lines

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Notable Properties/Applications Reference
Target compound: (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid C₁₀H₁₄O₇ Carboxylic acid, hydroxy, isopropylidene Pharmaceutical intermediate (Sotagliflozin synthesis); polar, hydrogen-bonding capacity
(3aS,4S,6S,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde C₁₁H₁₆O₆ Methoxy, aldehyde Precursor for mannose thiazolidinones; aldehyde enables condensation reactions
(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol C₉H₁₅FO₅ Fluoro, hydroxyethyl Enhanced metabolic stability due to fluorine; potential for radiopharmaceuticals
(3aS,5R,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde C₁₄H₂₆O₅Si Silyl-protected hydroxy, aldehyde Stabilized intermediate for selective oxidations; lipophilic
(3aR,5S,6R,6aR)-5-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl acetate C₁₄H₂₂O₇ Acetate ester, dioxolane Improved solubility in organic solvents; used in glycosylation reactions

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this compound to improve diastereomeric ratios?

Answer: The synthesis of tetrahydrofurodioxole derivatives often involves stereoselective cyclization or glycosylation reactions. For example, diastereomeric control can be achieved by adjusting reaction conditions (e.g., solvent polarity, temperature, or catalyst loading) to favor kinetic vs. thermodynamic pathways. A protocol from Wan et al. (2023) achieved a diastereomeric ratio (dr) of 8:1 using flash column chromatography for purification after a 3-hour reaction under controlled temperature . Key steps include:

  • Reagent selection : Use of sulfonyl ethyl groups to stabilize intermediates.
  • Purification : Silica gel chromatography to isolate diastereomers.
  • Yield optimization : Balancing reaction time and reagent stoichiometry to minimize side products like reduction byproducts (observed at 40% in some cases) .

Q. How can the stereochemical configuration of this compound be rigorously confirmed?

Answer: X-ray crystallography is the gold standard for absolute stereochemical assignment. For example, a related tetrahydrofurodioxole derivative (C11H20O8S) was crystallized in a monoclinic system (space group P21) with unit cell parameters a=5.5794A˚,b=15.6118A˚,c=8.0653A˚,β=98.913a = 5.5794 \, \text{Å}, \, b = 15.6118 \, \text{Å}, \, c = 8.0653 \, \text{Å}, \, \beta = 98.913^\circ), allowing unambiguous confirmation of the (3aR,5S,6R,6aR) configuration . Complementary methods include:

  • NMR analysis : 1H^1\text{H}- and 13C^{13}\text{C}-NMR coupling constants to infer ring puckering and substituent orientation.
  • Optical rotation : Comparison with literature values for enantiomeric purity.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Answer: The hydroxyl and carboxylic acid groups make the compound susceptible to oxidation or substitution. For example:

  • Oxidation : The C6 hydroxyl group can be oxidized to a ketone using Dess-Martin periodinane, as demonstrated in similar furodioxole systems .
  • Substitution : The tetrahydrofuran ring’s rigidity influences transition-state geometry. Computational studies (e.g., DFT calculations) on analogous systems reveal that steric hindrance from the 2,2-dimethyl groups slows SN2 pathways, favoring SN1 mechanisms in polar protic solvents .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Answer: Discrepancies often arise from assay-specific conditions (e.g., solvent effects, protein binding). A systematic approach includes:

Solubility optimization : Use co-solvents like DMSO (≤1% v/v) to ensure uniform dissolution.

Control experiments : Test for interference from the compound’s reducing sugars (from dioxole ring hydrolysis) in colorimetric assays.

Dose-response curves : Validate activity across multiple concentrations to rule out false positives/negatives.
For example, Mikhailopulo et al. (1996) noted that tetrahydrofurodioxole derivatives exhibit pH-dependent stability, which can alter observed IC50 values in enzyme inhibition assays .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., glycosidases or kinases). Ensure protonation states are adjusted for physiological pH.
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. A study on podophyllotoxin glucoside derivatives (structurally similar) revealed that furan ring puckering modulates binding affinity to tubulin .
  • QSAR models : Correlate substituent electronic properties (Hammett σ values) with activity trends .

Methodological Notes

  • Safety : The compound’s stability under acidic/basic conditions requires inert atmosphere handling (N2/Ar) to prevent decomposition .
  • Data Reproducibility : Calibrate analytical instruments (e.g., HPLC, NMR) using certified standards to ensure cross-lab consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.